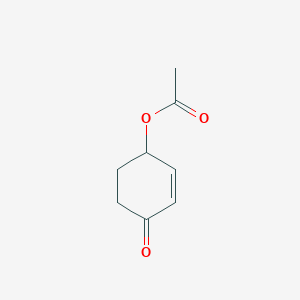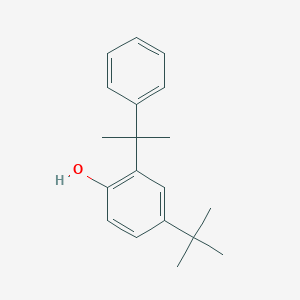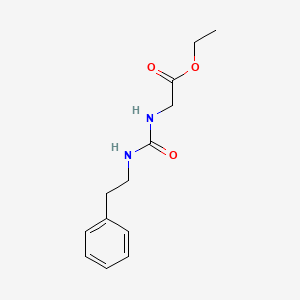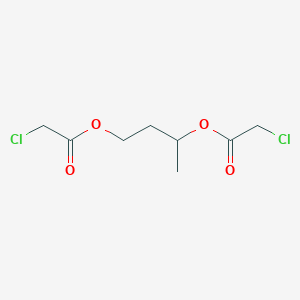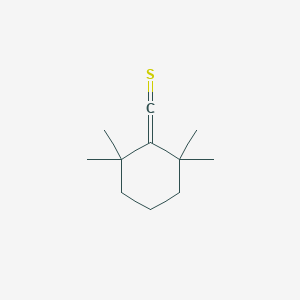
Methanethione, (2,2,6,6-tetramethylcyclohexylidene)-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Methanethione, (2,2,6,6-tetramethylcyclohexylidene)-, is a chemical compound with the molecular formula C11H18S It is characterized by the presence of a methanethione group attached to a 2,2,6,6-tetramethylcyclohexylidene moiety
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Methanethione, (2,2,6,6-tetramethylcyclohexylidene)-, typically involves the reaction of 2,2,6,6-tetramethylcyclohexanone with a suitable thiolating agent. The reaction conditions often include the use of a base such as sodium hydride or potassium tert-butoxide to facilitate the formation of the methanethione group. The reaction is usually carried out under an inert atmosphere to prevent oxidation of the thiol group.
Industrial Production Methods
Industrial production of Methanethione, (2,2,6,6-tetramethylcyclohexylidene)-, may involve similar synthetic routes but on a larger scale. The process would require optimization of reaction conditions to ensure high yield and purity of the product. This may include the use of continuous flow reactors and advanced purification techniques such as distillation or chromatography.
Analyse Chemischer Reaktionen
Types of Reactions
Methanethione, (2,2,6,6-tetramethylcyclohexylidene)-, can undergo various types of chemical reactions, including:
Oxidation: The thiol group can be oxidized to form sulfoxides or sulfones.
Reduction: The compound can be reduced to form the corresponding thiol or hydrocarbon.
Substitution: The methanethione group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid, and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Reagents such as alkyl halides or acyl chlorides can be used for substitution reactions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Thiols and hydrocarbons.
Substitution: Various substituted derivatives depending on the reagents used.
Wissenschaftliche Forschungsanwendungen
Methanethione, (2,2,6,6-tetramethylcyclohexylidene)-, has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound can be used in studies involving thiol-based biochemistry.
Industry: Used in the production of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of Methanethione, (2,2,6,6-tetramethylcyclohexylidene)-, involves its interaction with molecular targets through the thiol group. This group can form covalent bonds with electrophilic centers in biological molecules, leading to various biochemical effects. The pathways involved may include redox reactions and thiol-disulfide exchange reactions.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Methanethiol: A simpler thiol compound with a similar functional group.
Cyclohexylmethanethiol: A compound with a similar cyclohexyl group but different substitution pattern.
Tetramethylcyclohexanone: The precursor used in the synthesis of Methanethione, (2,2,6,6-tetramethylcyclohexylidene)-.
Uniqueness
Methanethione, (2,2,6,6-tetramethylcyclohexylidene)-, is unique due to the presence of both the methanethione group and the 2,2,6,6-tetramethylcyclohexylidene moiety. This combination imparts distinct chemical and physical properties, making it valuable for specific applications in research and industry.
Eigenschaften
CAS-Nummer |
54440-00-5 |
|---|---|
Molekularformel |
C11H18S |
Molekulargewicht |
182.33 g/mol |
InChI |
InChI=1S/C11H18S/c1-10(2)6-5-7-11(3,4)9(10)8-12/h5-7H2,1-4H3 |
InChI-Schlüssel |
LABDEHMCFFYOLL-UHFFFAOYSA-N |
Kanonische SMILES |
CC1(CCCC(C1=C=S)(C)C)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![[Hept-1-yn-4-yloxy(diphenyl)methyl]benzene](/img/structure/B14648891.png)
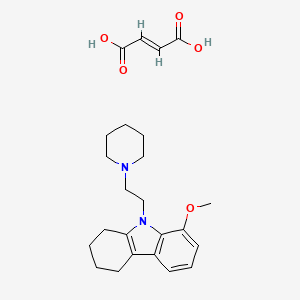


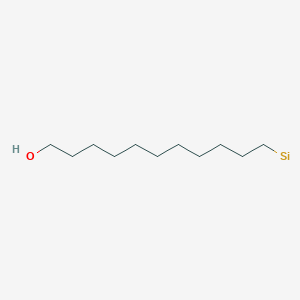
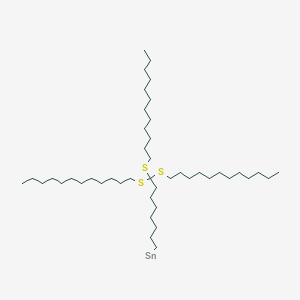
![2-Naphthalenecarboxamide, N-[4-[2,4-bis(1,1-dimethylpropyl)phenoxy]butyl]-1-hydroxy-4-[[[3-[[[5-hydroxy-8-[[2-(methylsulfonyl)-4-nitrophenyl]azo]-1-naphthalenyl]amino]sulfonyl]phenyl]sulfonyl]amino]-](/img/structure/B14648927.png)
![3-[2-(Pyridin-2-yl)ethenyl]-1,2-benzoxazole](/img/structure/B14648935.png)
![1-[5-Anilino-3-(methylamino)-4-nitrothiophen-2-yl]ethan-1-one](/img/structure/B14648943.png)
